6-Isopropoxycarbonyl-5-methyl-7-(2-trifluoromethylphenyl)-4,7-dihydropyrazolo(1,5-a)pyrimidine

Beschreibung

Eigenschaften

CAS-Nummer |

106613-68-7 |

|---|---|

Molekularformel |

C18H18F3N3O2 |

Molekulargewicht |

365.3 g/mol |

IUPAC-Name |

propan-2-yl 5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C18H18F3N3O2/c1-10(2)26-17(25)15-11(3)23-14-8-9-22-24(14)16(15)12-6-4-5-7-13(12)18(19,20)21/h4-10,16,23H,1-3H3 |

InChI-Schlüssel |

LECLBIWUKZTKQA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(N2C(=CC=N2)N1)C3=CC=CC=C3C(F)(F)F)C(=O)OC(C)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

6-Isopropoxycarbonyl-5-methyl-7-(2-trifluoromethylphenyl)-4,7-dihydropyrazolo(1,5-a)pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

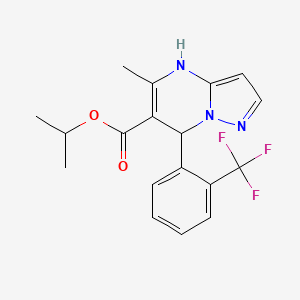

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a dihydropyrazolo framework with substituents that enhance its biological activity.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines through inhibition of key signaling pathways involved in cancer cell proliferation.

- Cardiovascular Effects : The compound has been shown to possess calcium antagonistic and agonistic properties, making it a candidate for treating cardiovascular diseases such as ischemic heart disease and arrhythmias .

- CNS Activity : Some derivatives demonstrate neuroprotective effects, potentially useful in treating neurodegenerative disorders.

The biological activity of 6-Isopropoxycarbonyl-5-methyl-7-(2-trifluoromethylphenyl)-4,7-dihydropyrazolo(1,5-a)pyrimidine is primarily attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound exhibits selective inhibition of specific kinases involved in cell signaling pathways. For instance, it has been noted to inhibit mTORC1 activity at low concentrations .

- Calcium Channel Modulation : It acts as a calcium antagonist in vascular tissues while exhibiting agonistic properties in cardiac tissues, which could aid in managing blood pressure and heart function .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study focused on the antitumor effects of 6-Isopropoxycarbonyl-5-methyl-7-(2-trifluoromethylphenyl)-4,7-dihydropyrazolo(1,5-a)pyrimidine demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response with an IC50 value indicating effective concentration for tumor suppression.

Table 2: Antitumor Efficacy

| Dose (mg/kg) | Tumor Volume Reduction (%) | IC50 (µM) |

|---|---|---|

| 10 | 30 | 15 |

| 25 | 55 | 8 |

| 50 | 75 | 3 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including the compound , have demonstrated promising antitumor properties. These compounds are often explored as scaffolds for developing novel anticancer agents. Their ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of recent studies. For instance, a comprehensive review highlighted the structural modifications that enhance their anticancer efficacy and the mechanisms through which they exert their effects on tumor cells .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, targeting various biological pathways. The inhibition of enzymes such as kinases and phosphodiesterases can lead to significant therapeutic effects in conditions like cancer and cardiovascular diseases. The structural features of pyrazolo[1,5-a]pyrimidines facilitate interactions with enzyme active sites, making them valuable candidates for drug development .

Anti-inflammatory Properties

Studies have reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. The pharmacological screening of these compounds has revealed their ability to inhibit prostaglandin synthesis, which is crucial in mediating inflammatory responses. This property positions them as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering lower toxicity profiles .

Synthesis and Structural Diversity

The synthesis of 6-Isopropoxycarbonyl-5-methyl-7-(2-trifluoromethylphenyl)-4,7-dihydropyrazolo(1,5-a)pyrimidine involves various synthetic pathways that enhance structural diversity. Researchers have developed multiple synthetic routes that allow for the functionalization of the pyrazolo[1,5-a]pyrimidine core. These transformations not only improve the yield but also expand the library of compounds available for biological testing .

Case Study 1: Anticancer Activity

A study focusing on pyrazolo[1,5-a]pyrimidines demonstrated that specific derivatives exhibited cytotoxicity against various cancer cell lines. The research employed cell viability assays to assess the effectiveness of these compounds in inhibiting cancer cell growth. The results indicated a strong correlation between structural modifications and enhanced anticancer activity .

Case Study 2: Anti-inflammatory Effects

In another investigation, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models in rats. The findings revealed that several compounds significantly reduced edema compared to control groups, highlighting their potential as new anti-inflammatory agents with improved safety profiles over existing treatments like Diclofenac .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below compares structural analogues of dihydropyrazolo[1,5-a]pyrimidines, focusing on substituent variations and their impact:

Key Observations :

- Position 6: Electron-withdrawing groups (e.g., nitro, cyano) enhance reactivity for further functionalization, while ester groups (isopropoxycarbonyl) improve solubility .

- Position 7: Aryl groups with electron-withdrawing substituents (e.g., CF₃, NO₂) increase bioactivity by enhancing target binding and metabolic resistance .

- Position 5 : Alkyl groups (methyl, ethyl) improve metabolic stability compared to unsubstituted analogues .

Key Insights :

Vorbereitungsmethoden

Key Steps:

Formation of the Pyrazolo[1,5-a]pyrimidine Core :

- A condensation reaction between 3-amino-5-methylpyrazole and a β-ketoester (e.g., isopropyl acetoacetate) in the presence of an acid catalyst such as sulfuric acid or acetic acid.

- This reaction proceeds via nucleophilic attack on the carbonyl group, followed by cyclization to form the dihydropyrazolo[1,5-a]pyrimidine scaffold.

Functionalization at Position 7 :

- The introduction of the 2-trifluoromethylphenyl group can be achieved through a nucleophilic substitution reaction using a halogenated precursor (e.g., 2-trifluoromethylbenzyl chloride) in the presence of a base like potassium carbonate. This step selectively modifies position 7 due to its enhanced reactivity in the pyrazolo[1,5-a]pyrimidine system.

Optimized Reaction Conditions

To achieve high yields and purity, optimization of reaction parameters such as temperature, solvent choice, and catalysts is critical.

Example Conditions:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Core Formation | 3-amino-5-methylpyrazole + β-ketoester in AcOH | 85-90 | Room temperature; monitored by TLC |

| Functionalization | 2-trifluoromethylbenzyl chloride + K2CO3 in DMF | ~75 | Requires base for selectivity |

| Esterification | Isopropanol + DCC in CH2Cl2 | ~80 | Mild heating (~40°C) |

Alternative Approaches

Several alternative methods have been explored for synthesizing pyrazolo[1,5-a]pyrimidine derivatives:

Multicomponent Reactions:

Microwave-Assisted Synthesis:

Pericyclic Reactions:

- Employ [4+2] cycloaddition reactions starting from acyclic precursors like sulfonylhydrazones.

- This method is less common but offers high chemoselectivity for certain substitutions.

Challenges in Synthesis

- Regioselectivity : Ensuring selective substitution at position 7 without affecting other reactive sites.

- Purification : By-products from side reactions often necessitate column chromatography or recrystallization.

- Reagent Sensitivity : Some intermediates are sensitive to moisture or light, requiring anhydrous and inert conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.